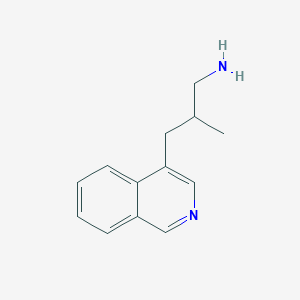
3-(Isoquinolin-4-yl)-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Isoquinolin-4-yl)-2-methylpropan-1-amine is an organic compound that features an isoquinoline moiety attached to a propan-1-amine chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Isoquinolin-4-yl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the Ullmann amine synthesis, which is a copper-catalyzed coupling reaction between an aryl halide and an amine. This reaction typically requires a copper(I) catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Ullmann-type reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
化学反応の分析
Types of Reactions: 3-(Isoquinolin-4-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline ketones, while reduction can produce secondary or tertiary amines.
科学的研究の応用
3-(Isoquinolin-4-yl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of dyes, pigments, and other materials.
作用機序
The mechanism by which 3-(Isoquinolin-4-yl)-2-methylpropan-1-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s isoquinoline moiety is known to interact with various biological systems, potentially affecting processes such as signal transduction and metabolic regulation .
類似化合物との比較
4-Amino-3-(Isoquinolin-4-yl)-1H-Pyrazolo[3,4-d]Pyrimidine: This compound shares the isoquinoline moiety and has applications in inhibiting PI3K/mTOR pathways.
2,2-Dimethyl-1,2-Dihydrobenzo[f]-Isoquinolines: These compounds exhibit antifungal activity and share structural similarities with 3-(Isoquinolin-4-yl)-2-methylpropan-1-amine.
Uniqueness: this compound is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications.
特性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
3-isoquinolin-4-yl-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H16N2/c1-10(7-14)6-12-9-15-8-11-4-2-3-5-13(11)12/h2-5,8-10H,6-7,14H2,1H3 |
InChIキー |
GNYLOMYWABGPQI-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CN=CC2=CC=CC=C21)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


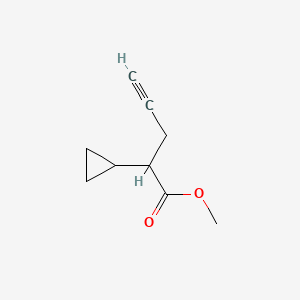
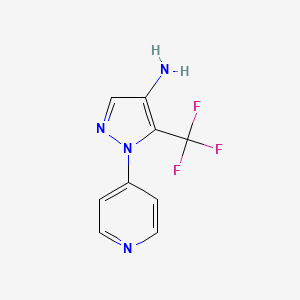
![rac-tert-butylN-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamatehydrochloride](/img/structure/B13576216.png)
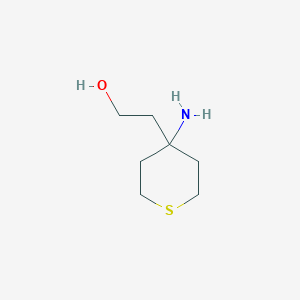
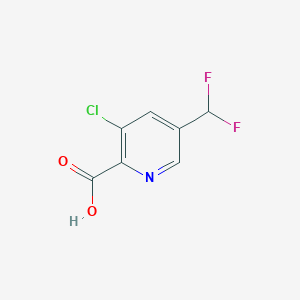
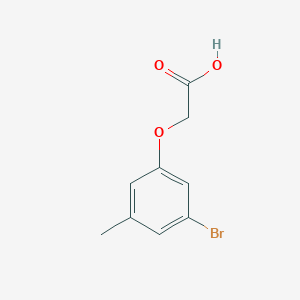
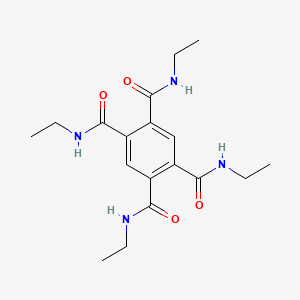
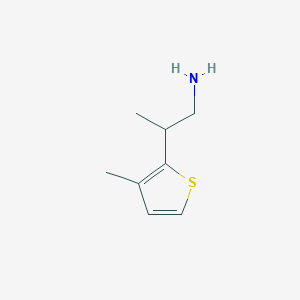

![N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13576263.png)
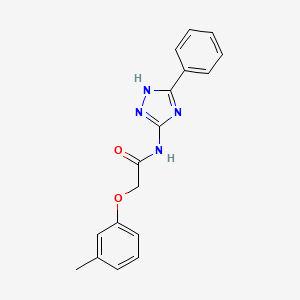
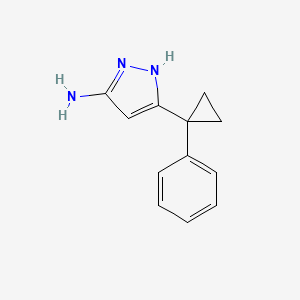
![1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride](/img/structure/B13576288.png)

